molecular formula C10H5ClN2S B11887900 2-Chlorothiazolo[4,5-h]isoquinoline CAS No. 35317-81-8

2-Chlorothiazolo[4,5-h]isoquinoline

Cat. No.: B11887900
CAS No.: 35317-81-8
M. Wt: 220.68 g/mol
InChI Key: IORGSQCYQBFZPG-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[4,5-h]isoquinoline (CAS 35317-81-8) is a versatile heterocyclic building block of significant interest in synthetic and medicinal chemistry. It features a thiazole ring fused to an isoquinoline system, a privileged scaffold in drug discovery known for its wide range of pharmacological potentials . The chlorine atom at the 2-position makes it a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is commonly used to create diverse libraries of compounds for biological screening . The broader class of thiazoloisioquinolines is actively investigated in computer-aided drug design (CADD) for various therapeutic targets . Researchers utilize this and related scaffolds in the development of novel kinase inhibitors and acetylcholinesterase inhibitors, which are relevant for conditions such as Alzheimer's disease . This compound is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGSQCYQBFZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295218
Record name 2-Chlorothiazolo[4,5-h]isoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-81-8
Record name 2-Chlorothiazolo[4,5-h]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35317-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorothiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chlorothiazolo 4,5 H Isoquinoline and Analogues

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic approach to 2-Chlorothiazolo[4,5-h]isoquinoline identifies key precursors by deconstructing the target molecule. The primary disconnection breaks the carbon-chlorine bond on the thiazole (B1198619) ring, a transformation commonly achieved via a Sandmeyer reaction. This points to 2-Aminothiazolo[4,5-h]isoquinoline as the immediate precursor. Further deconstruction of the thiazole ring through a retrosynthetic cyclization step suggests an aminothiocyanoisoquinoline intermediate. This intermediate, in turn, can be traced back to a simpler, commercially available starting material, 7-Aminoisoquinoline, which establishes the specific "h"-fusion of the heterocyclic system.

The foundational starting block for the synthesis is 7-Aminoisoquinoline. The position of the amino group on the isoquinoline (B145761) core is critical as it dictates the final regiochemistry of the fused thiazole ring. Using the 7-amino isomer ensures the formation of the linear [4,5-h] annulation, as opposed to other isomers like [5,4-c] or [4,5-g] which would arise from different aminoisoquinoline precursors. The synthesis commences by functionalizing the positions adjacent to this amino group to enable the subsequent thiazole ring formation.

A pivotal intermediate in the synthetic sequence is 2-Aminothiazolo[4,5-h]isoquinoline. This compound represents the fully formed heterocyclic system before the final chlorination step. It is generated through the cyclization of an 8-thiocyano-7-aminoisoquinoline derivative. The amino group at the 2-position of the newly formed thiazole ring is not part of the final target but serves as a crucial chemical handle. It allows for a diazotization reaction, converting the amine into a diazonium salt, which is an excellent leaving group and essential for the subsequent Sandmeyer reaction. The synthesis of the isomeric 2-aminothiazolo[5,4-c]isoquinoline has been documented as a key step in forming its respective chloro-derivative. cdnsciencepub.comdoi.org

Multi-step Synthetic Sequences

The forward synthesis involves a series of well-established organic reactions, executed in a specific order to build the complexity of the target molecule from the initial precursor.

The first synthetic transformation introduces a thiocyano (-SCN) group onto the isoquinoline ring at the position ortho to the amino group (C-8). A common method to achieve this involves the reaction of 7-aminoisoquinoline with bromine and potassium thiocyanate (B1210189) in a solvent such as acetic acid. This reaction proceeds via an initial electrophilic bromination at the activated C-8 position, followed by a nucleophilic substitution of the bromide with the thiocyanate anion. The resulting compound is 8-thiocyano-7-aminoisoquinoline, which contains the necessary functionalities in the correct positions for the subsequent cyclization. Thiocyanates are valuable intermediates in the synthesis of sulfur-containing heterocycles. rsc.org

The formation of the thiazole ring is achieved through an intramolecular cyclization of the 8-thiocyano-7-aminoisoquinoline intermediate. This reaction, often induced by heating, involves the nucleophilic attack of the C-7 amino group onto the electrophilic carbon of the C-8 thiocyano group. This process forms the five-membered thiazole ring fused to the isoquinoline core, resulting in the creation of 2-Aminothiazolo[4,5-h]isoquinoline. This type of cyclization is a fundamental strategy for synthesizing fused thiazole systems. cdnsciencepub.comdoi.org Various methods exist for thiazole synthesis, including domino reactions and base-induced cyclizations, highlighting the versatility of forming this heterocyclic ring. organic-chemistry.orgorganic-chemistry.org

The final step converts the 2-amino group of the intermediate into the desired chloro group. This is accomplished using the Sandmeyer reaction, a cornerstone of aromatic chemistry for replacing amino groups. organic-chemistry.orgnih.gov The process involves two stages:

Diazotization : The 2-Aminothiazolo[4,5-h]isoquinoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. organic-chemistry.orgyoutube.com This converts the primary aromatic amine into a diazonium salt (-N₂⁺Cl⁻).

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. masterorganicchemistry.com The copper catalyst facilitates the displacement of the diazonium group (which is released as stable nitrogen gas) by a chloride ion, yielding the final product, this compound. nih.gov This reaction is highly effective for installing halides onto aromatic and heteroaromatic rings that are not easily accessible through direct substitution methods. organic-chemistry.orgmasterorganicchemistry.com

Regioselective Synthesis and Isomeric Considerations within the Thiazoloisoquinoline Series

The fusion of a thiazole ring to an isoquinoline core can result in eight possible isomers, making regioselective synthesis a paramount challenge. The specific arrangement of nitrogen and sulfur atoms in relation to the isoquinoline framework dictates the chemical properties and potential applications of the resulting molecule. The synthesis of this compound is a specific instance of these broader synthetic challenges.

The foundational method for creating the thiazolo[4,5-h]isoquinoline (B3262242) scaffold begins with 7-aminoisoquinoline. cdnsciencepub.comcdnsciencepub.com This starting material undergoes a reaction with potassium thiocyanate and bromine to introduce a thiocyano group at the 8-position, yielding 7-amino-8-thiocyanoisoquinoline. cdnsciencepub.comcdnsciencepub.com This intermediate is then cyclized using hydrochloric acid to form 2-aminothiazolo[4,5-h]isoquinoline. cdnsciencepub.comcdnsciencepub.com From this amino derivative, the target 2-chloro compound is synthesized via a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced with a chlorine atom using cuprous chloride. cdnsciencepub.comcdnsciencepub.com Finally, the parent (unsubstituted) thiazolo[4,5-h]isoquinoline can be obtained by reducing the 2-chloro derivative with hydriodic acid and red phosphorus. cdnsciencepub.comcdnsciencepub.com

Strategies for Differentiating Thiazolo[4,5-h]isoquinoline from Other Isomers

Distinguishing between the various thiazoloisoquinoline isomers is critical and is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy.

The proton NMR spectra provide a clear method for differentiation. For instance, the benzenoid protons of thiazolo[5,4-c]isoquinoline show an ABCX pattern, which contrasts with the ABCD pattern observed for the corresponding protons of the thiazolo[4,5-c]isoquinoline isomer. cdnsciencepub.com In the [5,4-c] isomer, the proton at the 9-position is significantly deshielded due to the field effect of the "angularly opposite" heteroatom, causing it to appear at a lower field. cdnsciencepub.com Similarly, UV spectroscopy reveals distinct absorption bands for each isomer. The annealing of the thiazole ring to the isoquinoline system causes a bathochromic shift (a shift to longer wavelengths) compared to isoquinoline itself. cdnsciencepub.com The precise wavelengths of these bands (classified as α, p, and β-bands) are unique to each isomer's electronic structure, and the introduction of substituents like chlorine further shifts these bands, aiding in structural confirmation. cdnsciencepub.com

Synthetic Approaches to Related Thiazoloisoquinoline Isomers (e.g., [4,5-c], [5,4-c], [4,5-f], [5,4-f], [4,5-g], [5,4-g])

The synthesis of other thiazoloisoquinoline isomers often requires distinct starting materials and strategies, underscoring the challenge of regiocontrol.

Thiazolo[4,5-c]isoquinoline : The synthesis of this isomer starts from 3-aminoisoquinoline. cdnsciencepub.com Similar to the [4,5-h] route, it involves thiocyanation to produce 3-amino-4-thiocyanoisoquinoline, followed by acid-catalyzed cyclization to yield 2-aminothiazolo[4,5-c]isoquinoline. cdnsciencepub.com The 2-chloro derivative is then formed via a Sandmeyer reaction, which can be further derivatized or reduced. cdnsciencepub.com

Thiazolo[5,4-c]isoquinoline : A common route to this isomer involves the cyclization of 4-amino-3-thiocyanoisoquinoline to create 2-aminothiazolo[5,4-c]isoquinoline. cdnsciencepub.comdoi.org This amino compound is then converted to the 2-chloro derivative. cdnsciencepub.comdoi.org A more recent, straightforward method reacts dithiooxamide (B146897) with specific 2-halobenzaldehydes, which can selectively yield thiazolo[5,4-c]isoquinolines, sometimes favored by the use of a lanthanum(III) triflate catalyst. rsc.orgrsc.org

Thiazolo[5,4-f]isoquinoline : This isomer is prepared starting from 6-aminoisoquinoline. cdnsciencepub.com The key intermediate, 6-amino-5-thiocyanoisoquinoline, is formed and then cyclized with acid to produce 2-aminothiazolo[5,4-f]isoquinoline. cdnsciencepub.com Subsequent steps to obtain the chloro-derivative and the parent compound mirror those used for the [4,5-h] series. cdnsciencepub.com

Thiazolo[4,5-g] and [5,4-g] Isomers : The synthesis of these linear thiazoloisoquinoline frameworks has been less reported. However, related structures like thiazolo[4,5-g]quinazolines and thiazolo[5,4-g]quinazolines have been synthesized. nih.govmdpi.com These syntheses often involve building the quinazoline (B50416) ring first from substituted anthranilonitriles, followed by fusion with the thiazole ring, for example, through the use of Appel salt chemistry. nih.govmdpi.com One approach involves a Skraup reaction on 5-amino-2-methylbenzothiazole (B86132) to yield a mixture of thiazolo[4,5-f]quinoline (B14748581) and thiazolo[5,4-g]quinoline. researchgate.net

The following table summarizes the varied synthetic starting points for several key thiazoloisoquinoline isomers.

Target IsomerStarting MaterialKey IntermediateReference(s)
Thiazolo[4,5-h]isoquinoline 7-Aminoisoquinoline7-Amino-8-thiocyanoisoquinoline cdnsciencepub.com, cdnsciencepub.com
Thiazolo[4,5-c]isoquinoline 3-Aminoisoquinoline3-Amino-4-thiocyanoisoquinoline cdnsciencepub.com
Thiazolo[5,4-c]isoquinoline 4-Aminoisoquinoline4-Amino-3-thiocyanoisoquinoline cdnsciencepub.com, doi.org
Thiazolo[5,4-f]isoquinoline 6-Aminoisoquinoline6-Amino-5-thiocyanoisoquinoline cdnsciencepub.com
Thiazolo[5,4-g]quinoline 5-Amino-2-methylbenzothiazoleN/A (Direct Skraup reaction) researchgate.net

Overcoming Synthetic Challenges for Specific Thiazoloisoquinoline Frameworks

The synthesis of thiazoloisoquinolines is often hampered by significant challenges, which explains why they have been described as a "neglected" class of heteroaromatic compounds. rsc.org A primary difficulty lies in the preparation of suitably substituted amino-thiol or amino-thiocyano isoquinoline intermediates.

For example, the synthesis of the [5,4-c] isomer via an alternative route was attempted using 3-chloro-4-nitroisoquinoline as a precursor, but this proved unsuccessful. cdnsciencepub.comdoi.org Similarly, the synthesis of the [4,5-c] isomer faced difficulties in the initial attempts to prepare the 3-aminoisoquinoline-4-thiol intermediate. cdnsciencepub.com

A major challenge is achieving regioselectivity. The cyclization step must form the correct isomer without yielding mixtures that are difficult to separate. For instance, the synthesis of linear thiazolo[4,5-g] or [5,4-g] quinazolin-8-ones is not trivial, and specific strategies involving palladium and copper catalysts have been developed to control the intramolecular C-S bond formation required for cyclization. nih.govmdpi.com In some cases, a synthetic strategy that works for one isomer fails completely for another, necessitating the development of entirely new protocols. mdpi.com

Catalytic and Green Chemistry Perspectives in Isoquinoline Scaffold Synthesis

Traditional methods for synthesizing the core isoquinoline scaffold, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have a limited substrate scope. niscpr.res.in In response, modern synthetic chemistry has moved towards catalytic and green chemistry approaches that offer milder conditions, higher efficiency, and better atom economy.

Catalytic systems using transition metals like palladium, copper, ruthenium, and rhodium have become central to modern isoquinoline synthesis. organic-chemistry.orgrsc.org These catalysts enable C-H bond activation and functionalization, allowing for the direct construction of the isoquinoline ring from more accessible precursors. niscpr.res.inorganic-chemistry.org For example, a novel green synthesis of 1-phenyl isoquinoline derivatives utilizes a Ru(II)/PEG-400 homogeneous recyclable catalyst system. niscpr.res.in This method employs a biodegradable solvent (PEG-400) and allows for a simple extraction procedure and reuse of the catalyst. niscpr.res.in

Other green approaches focus on minimizing waste and using environmentally benign reagents. A carbene-catalyzed aerobic oxidation of isoquinolinium salts uses ambient air as the sole oxidant to efficiently produce isoquinolinones. rsc.org The use of ZnO nanoparticles as a reusable catalyst for the synthesis of related pyrido[2,1-a]isoquinolines under solvent-free, room-temperature conditions further highlights this trend. thieme-connect.com Emerging methods such as photoredox catalysis and electrochemical synthesis provide environmentally friendly ways to generate reactive intermediates under mild conditions, expanding the toolkit for constructing complex isoquinoline alkaloids. rsc.org

The following table provides an overview of modern catalytic approaches for the synthesis of the isoquinoline scaffold.

Catalytic SystemReaction TypeKey FeaturesReference(s)
Ru(II)/PEG-400 C-H/N-N bond activationHomogeneous, recyclable catalyst; biodegradable solvent. niscpr.res.in
N-Heterocyclic Carbene Aerobic oxidationUses ambient air as the oxidant; mild conditions. rsc.org
ZnO Nanoparticles Multi-component reactionHeterogeneous, reusable catalyst; solvent-free. thieme-connect.com
Palladium/Copper Coupling and cyclizationEnables synthesis from o-halobenzaldehydes and alkynes. organic-chemistry.org
Rhodium(III) C-H bond activationOne-pot, three-component synthesis from aryl ketones. organic-chemistry.org

Chemical Reactivity and Derivative Formation of 2 Chlorothiazolo 4,5 H Isoquinoline

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the C2 position of the thiazole (B1198619) ring in 2-Chlorothiazolo[4,5-h]isoquinoline is susceptible to nucleophilic substitution. This reactivity is a cornerstone for the synthesis of a variety of 2-substituted derivatives, allowing for the introduction of diverse functional groups onto the thiazole core. The mechanism for this substitution on 2-halothiazoles is generally considered to be an addition-elimination pathway rsc.org.

Preparation of 2-Substituted Thiazoloisoquinolines via Chloride Displacement (e.g., methoxy derivatives)

The displacement of the chloride ion by a nucleophile is a key method for derivatization. A prominent example is the reaction with sodium methoxide to form the corresponding 2-methoxy derivative. The reaction of 2-chlorothiazoles with sodium methoxide proceeds via a normal substitution mechanism where the methoxide ion (CH₃O⁻) acts as the nucleophile, replacing the chlorine atom nih.gov. This reaction is typically carried out in a suitable solvent like methanol. The reactivity of the C-Cl bond in the thiazole ring allows for this efficient substitution nih.gov.

The general reaction can be represented as:

This compound + NaOCH₃ → 2-Methoxythiazolo[4,5-h]isoquinoline + NaCl

This method provides a direct route to introduce an alkoxy group at the 2-position, significantly altering the electronic and physical properties of the parent compound.

Exploration of Diverse Nucleophiles and Reaction Conditions

A wide array of nucleophiles beyond alkoxides can be employed to displace the chloro group at the 2-position of the thiazole ring, leading to a diverse library of 2-substituted thiazoloisoquinolines. The reactivity of 2-halothiazoles towards various nucleophiles has been a subject of study, revealing that the substitution is feasible with a range of nucleophilic agents rsc.orgrsc.org.

Common nucleophiles used in these reactions include amines, thiols, and azide ions. For instance, reactions with secondary amines can yield 2-amino derivatives, while reactions with thiols, such as benzenethiolate, can produce 2-thioether compounds rsc.org. The reaction with sodium azide allows for the introduction of an azido group, which can be a precursor for further transformations, such as the synthesis of triazoles nih.govresearchgate.net. Carbanions derived from sources like ketone enolates and nitrile carbanions have also been used as nucleophiles in reactions with 2-halothiazoles acs.org.

The reaction conditions are crucial and can influence the reaction rate and yield. Factors such as the choice of solvent, temperature, and the nature of the nucleophile and its counterion can significantly affect the outcome rsc.org.

Nucleophile TypeExample NucleophileResulting 2-Substituted ProductGeneral Reaction Conditions
AlkoxidesSodium Methoxide (NaOCH₃)2-Methoxy derivativeReaction in methanol solvent.
Thiols/ThiolatesBenzenethiolate (C₆H₅S⁻)2-Phenylthio derivativeReaction in a suitable solvent like methanol.
AminesSecondary amines (e.g., Piperidine)2-Amino (e.g., 2-Piperidinyl) derivativeOften requires heating in a suitable solvent.
AzidesSodium Azide (NaN₃)2-Azido derivativeTypically performed in a polar aprotic solvent.
CarbanionsKetone enolates, Nitrile carbanions2-Alkyl (from enolate/nitrile) derivativeRequires a strong base to generate the carbanion.

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Moiety

Electrophilic aromatic substitution (SₑAr) on the this compound scaffold primarily occurs on the electron-rich benzene ring of the isoquinoline part. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Regioselectivity at C5 and C8 Positions

For the parent isoquinoline molecule, electrophilic substitution reactions such as nitration and sulfonation preferentially occur at the C5 and C8 positions. This regioselectivity is dictated by the stability of the cationic intermediate (arenium ion) formed during the reaction. Attack at the C5 or C8 position allows for the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at the C6 or C7 positions.

Influence of the Fused Thiazole Ring on Reactivity

The presence of the fused thiazole ring has a significant electronic influence on the reactivity of the isoquinoline moiety towards electrophilic attack. Thiazole is an electron-withdrawing heterocycle, a characteristic that has been noted in various thiazole-containing systems science.govacs.org. This electron-withdrawing nature is due to the electronegativity of the nitrogen and sulfur atoms within the five-membered ring.

Reduction Pathways for Dechlorination

The removal of the chlorine atom from the 2-position of this compound can be achieved through reductive dechlorination methods. A common and effective strategy for the dechlorination of chloroaromatic and chloroheteroaromatic compounds is catalytic hydrogenation nih.gov.

This process typically involves treating the chlorinated compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium, often supported on carbon (Pd/C), is a widely used and efficient catalyst for such transformations google.com. Nickel-based catalysts can also be employed nih.gov. The reaction is usually carried out in a suitable solvent under a hydrogen atmosphere.

The general reaction for the dechlorination can be depicted as:

This compound + H₂ (in the presence of a catalyst) → Thiazolo[4,5-h]isoquinoline (B3262242) + HCl

This hydrodechlorination reaction provides a pathway to the parent Thiazolo[4,5-h]isoquinoline scaffold, which can be a target molecule itself or an intermediate for further functionalization at other positions of the ring system. The precise conditions, such as hydrogen pressure, temperature, and choice of catalyst and solvent, would need to be optimized for this specific substrate.

Conversion of this compound to Thiazolo[4,5-h]isoquinoline

The transformation of this compound to its parent compound, Thiazolo[4,5-h]isoquinoline, is a reductive dehalogenation reaction. This conversion is a crucial step in the synthesis of the unsubstituted thiazolo[4,5-h]isoquinoline ring system, often following the introduction of the chloro group via a Sandmeyer-type reaction on the corresponding 2-amino precursor.

Detailed research findings indicate that this reduction can be effectively achieved using a combination of hydriodic acid and red phosphorus. This classical reducing system is potent enough to cleave the carbon-chlorine bond at the 2-position of the thiazole ring, replacing it with a hydrogen atom. The reaction typically requires elevated temperatures to proceed to completion.

Reactant Reagents Product Reaction Type
This compound Hydriodic acid, Red phosphorus Thiazolo[4,5-h]isoquinoline Reductive dehalogenation

Functionalization of the Thiazole and Isoquinoline Ring Systems

The functionalization of the thiazolo[4,5-h]isoquinoline scaffold can be approached by targeting either the thiazole ring or the isoquinoline ring system. The presence and nature of substituents on one ring can influence the reactivity and regioselectivity of reactions on the other.

Functionalization of the Thiazole Ring:

The 2-chloro substituent on the thiazole ring serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups at this position. While specific studies on this compound are limited, the reactivity of similar 2-chlorothiazole systems suggests that it can readily react with various nucleophiles. For instance, displacement of the chlorine atom can be achieved with amines, alkoxides, and thiolates to yield 2-amino, 2-alkoxy, and 2-alkylthio derivatives, respectively. The reactivity of 2- and 4-haloquinolines and 1-haloisoquinolines is comparable to that of α- and γ-halopyridines, indicating a high susceptibility to nucleophilic attack iust.ac.ir.

Functionalization of the Isoquinoline Ring System:

The reactivity of the isoquinoline ring within the thiazolo[4,5-h]isoquinoline framework is dictated by the general principles of isoquinoline chemistry.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the isoquinoline nucleus occur preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring quimicaorganica.orgyoutube.com. The positions most susceptible to electrophilic attack are C-5 and C-8, which are analogous to the α-positions of naphthalene and lead to more stable cationic intermediates quimicaorganica.org. Therefore, reactions such as nitration, halogenation, and sulfonation on this compound are predicted to yield predominantly 5- and 8-substituted derivatives.

Nucleophilic Aromatic Substitution: In contrast, nucleophilic substitution on the isoquinoline ring system targets the electron-deficient pyridine moiety. The most reactive position for nucleophilic attack in isoquinoline is C-1 iust.ac.iryoutube.com. Consequently, in the absence of a leaving group at this position, nucleophilic addition, such as in the Chichibabin reaction (amination with sodium amide), would be expected to occur at the C-1 position of the thiazolo[4,5-h]isoquinoline ring system. If a suitable leaving group were present on the pyridine part of the isoquinoline ring, it would be susceptible to displacement by nucleophiles.

Ring System Reaction Type Expected Position of Functionalization Potential Reagents Potential Products
Thiazole Ring Nucleophilic Substitution C-2 Amines, Alkoxides, Thiolates 2-Amino, 2-Alkoxy, 2-Alkylthio derivatives
Isoquinoline Ring Electrophilic Substitution C-5 and C-8 Nitrating agents, Halogens, Sulfonating agents 5- and 8-Nitro, Halo, Sulfonic acid derivatives
Isoquinoline Ring Nucleophilic Substitution C-1 Organometallics, Amines (with activation) 1-Substituted derivatives

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shifts for Structural Confirmation

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental for the structural confirmation of 2-Chlorothiazolo[4,5-h]isoquinoline. The chemical shifts observed in the spectra are indicative of the electronic environment of each proton and carbon atom, allowing for precise assignment to their respective positions in the molecular framework.

The ¹H NMR spectrum of a related isoquinoline (B145761) derivative, recorded in deuterochloroform (CDCl₃), shows distinct signals that can be used for comparative analysis. For instance, aromatic protons typically resonate in the downfield region, often between δ 7.0 and 9.0 ppm, due to the deshielding effect of the ring current. amazonaws.com

Similarly, ¹³C NMR provides a map of the carbon skeleton. In isoquinoline systems, the carbon atoms of the aromatic rings typically appear in the δ 120-160 ppm range. oregonstate.edu The chemical shifts are influenced by the presence of heteroatoms and substituents. For example, carbons adjacent to the nitrogen atom or the thiazole (B1198619) ring in this compound would be expected to show characteristic shifts due to the electronegativity of these atoms.

A detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below. These theoretical values, often calculated using computational methods, serve as a valuable guide for interpreting experimental spectra. tsijournals.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4-~152.0
C5-~123.0
C6~7.8~128.0
C7~7.6~127.0
C8~8.0~132.0
C9~9.1~148.0
C2'-~165.0
C4'-~135.0
C5'-~120.0

Note: These are approximate predicted values and may vary from experimental results.

Application of Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and determining the connectivity between atoms. researchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in this process.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would be used to trace the connectivity of the protons on the isoquinoline ring system. researchgate.net

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. nih.gov

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved, providing definitive structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for characterizing compounds with conjugated π-systems, such as the aromatic rings in this compound.

Analysis of Electronic Transitions and Aromaticity

The UV-Vis spectrum of an aromatic compound is characterized by absorption bands that correspond to electronic transitions between different molecular orbitals. For this compound, the primary transitions of interest are π → π* and n → π* transitions. youtube.com

π → π transitions:* These are typically high-energy transitions that occur in molecules with double or triple bonds. In aromatic systems, these transitions often result in strong absorption bands in the UV region. libretexts.org

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital. These are generally weaker than π → π* transitions and occur at longer wavelengths. youtube.com The nitrogen and sulfur atoms in this compound possess lone pairs, making n → π* transitions possible.

Interactive Data Table: Expected UV-Vis Absorption Data for Aromatic Heterocycles

Type of Transition Typical Wavelength Range (nm) Typical Molar Absorptivity (ε)
π → π200-4001,000 - 50,000
n → π300-50010 - 1,000

Note: The actual values for this compound may differ based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.orgmsu.edu

Identification of Key Functional Group Vibrations

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups and structural features. wiley.com Key expected vibrations include:

C=N stretching: The carbon-nitrogen double bond in the isoquinoline and thiazole rings will show a stretching vibration, typically in the range of 1680-1640 cm⁻¹.

C=C stretching: The aromatic carbon-carbon double bonds in the fused ring system will give rise to several absorption bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-H stretching: The stretching vibrations of the aromatic C-H bonds are expected to appear above 3000 cm⁻¹. vscht.cz

C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-S stretching: The carbon-sulfur bond in the thiazole ring will also produce a stretching band, usually in the 700-600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=NStretching1680-1640
Aromatic C=CStretching1600-1450
Aromatic C-HStretching3100-3000
C-ClStretching800-600
C-SStretching700-600

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its chemical structure.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass of a compound with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, a crucial step in the identification of a new chemical entity.

For this compound, with a chemical formula of C₁₀H₅ClN₂S, the theoretical exact mass can be calculated. This calculated value serves as a benchmark against which the experimentally determined mass from HRMS is compared. The close agreement between the experimental and theoretical mass provides strong evidence for the proposed elemental composition.

Table 1: Theoretical and Experimental Mass Data for this compound

ParameterValue
Chemical Formula C₁₀H₅³⁵ClN₂S
Theoretical Monoisotopic Mass 220.0018
Theoretical Monoisotopic Mass (³⁷Cl) 221.9989
Experimentally Determined Mass (Hypothetical) Data not available in cited sources
Mass Accuracy (Hypothetical) Data not available in cited sources

Note: Specific experimental HRMS data for this compound is not available in the public domain based on the conducted search. The table reflects theoretical values and indicates where experimental data would be presented.

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a compound through the analysis of its fragmentation pattern. In the mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification.

The fragmentation of this compound would be expected to proceed through several characteristic pathways, driven by the inherent stability of the fused aromatic system and the presence of heteroatoms. The chlorine atom, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be readily identifiable in the molecular ion peak and in any fragments containing it.

Expected fragmentation pathways could include:

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in a significant fragment ion.

Fission of the Thiazole Ring: The thiazole ring could undergo cleavage, leading to characteristic neutral losses, such as the loss of a nitrile group (C≡N) or a thioisocyanate radical (•SCN).

Retro-Diels-Alder (RDA) Reactions: The isoquinoline ring system could potentially undergo RDA fragmentation, although this is generally less common in highly aromatic systems.

Table 2: Predicted Fragmentation Data for this compound

Fragment Ion (m/z) (Hypothetical)Proposed Structure/FormulaNeutral Loss
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Note: As no specific experimental fragmentation data for this compound was found in the searched literature, this table remains hypothetical. Detailed analysis of the mass spectrum would be required to populate this table with observed fragments and their proposed structures.

The comprehensive analysis of both high-resolution mass data and the fragmentation pattern provides a powerful and confident means of characterizing the chemical structure of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For isoquinoline (B145761) and its derivatives, DFT methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) have been successfully employed to calculate geometrical parameters. researchgate.netmdpi.com These calculations provide bond lengths and angles that are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.com The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations. For instance, the calculated natural atomic charges can reveal the most positively and negatively charged sites within the molecule, offering clues about its reactivity. mdpi.com

ParameterDescription
Optimized Geometry The lowest energy, most stable 3D arrangement of atoms in the molecule.
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three atoms across at least two bonds.
Natural Atomic Charges The distribution of electron charge among the atoms in a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov DFT calculations are used to compute the energies of the HOMO and LUMO, providing insights into the kinetic stability and electronic transitions of molecules like isoquinoline derivatives. nih.govpku.edu.cn

OrbitalDescriptionImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital) The highest energy molecular orbital that is occupied by electrons.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy molecular orbital that is unoccupied by electrons.Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap often indicates higher chemical reactivity and lower stability. nih.gov

The electrostatic potential (ESP) surface map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. This mapping is crucial for understanding and predicting the reactive behavior of complex molecules like 2-Chlorothiazolo[4,5-h]isoquinoline in chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. plos.org It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov

Molecular docking simulations have been extensively used to study the interaction of isoquinoline-based compounds with various biological targets. plos.orgnih.gov For instance, studies have explored the binding of isoquinoline derivatives to enzymes like acetylcholinesterase (AChE) and cyclin-dependent kinase 4 (CDK4). plos.orgresearchgate.net These simulations can predict the specific binding pose of the ligand within the active site of the protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Computational screening, often utilizing molecular docking, allows for the rapid evaluation of large libraries of compounds against a specific biological target. nih.gov This approach has been applied to isoquinoline scaffolds to identify potential new drugs. acs.orgacs.org By docking a virtual library of isoquinoline derivatives into the active site of a target protein, researchers can prioritize a smaller subset of compounds for synthesis and experimental testing. researchgate.net This significantly reduces the time and cost associated with drug discovery. nih.gov For example, computational screening of thiazoloisoquinolines against the ChEMBL database successfully identified acetylcholinesterase as a likely target. researchgate.net

In Silico Prediction of Mechanistic Profiles (excluding efficacy/toxicity)

Extensive literature searches for theoretical and computational studies specifically focused on this compound did not yield any particular research detailing its mechanistic profiles. While computational methods are pivotal in modern drug discovery for predicting how a molecule might interact with biological targets, specific data for this compound is not publicly available in the searched scientific literature. The following sections outline the methodologies that would typically be used for such an investigation.

Computational Assessment of Binding Affinities to Biological Macromolecules

No specific studies detailing the computational assessment of the binding affinities of this compound to any biological macromolecules were identified in the reviewed literature.

In general, the binding affinity of a ligand to a protein is a critical parameter in assessing its potential as a therapeutic agent. This is often quantified by the binding free energy (ΔG_bind), where a more negative value indicates a stronger and more stable interaction. Computational techniques such as molecular docking and free energy calculations are commonly employed to estimate these affinities.

For a hypothetical study, the binding affinity of this compound would be calculated against various potential protein targets. The results would typically be presented in a table format, similar to the hypothetical example below, which showcases the type of data that would be generated.

Hypothetical Binding Affinity Data for this compound

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (ΔG_bind) (kcal/mol)
Protein Kinase AXXXX--
AcetylcholinesteraseXXXX--
Epidermal Growth Factor ReceptorXXXX--
Vascular Endothelial Growth Factor Receptor 2XXXX--

Prediction of Receptor Binding Modes

Specific predictions of the receptor binding modes for this compound are not available in the current body of scientific literature.

A detailed analysis would typically reveal key interactions that stabilize the binding. For instance, the nitrogen and sulfur atoms in the thiazole (B1198619) ring and the nitrogen in the isoquinoline ring could act as hydrogen bond acceptors or donors. The chlorine atom could participate in halogen bonding or hydrophobic interactions. The aromatic rings could engage in pi-pi stacking with aromatic residues in the binding pocket.

A summary of such hypothetical interactions would be presented in a table like the one below.

Hypothetical Predicted Interactions of this compound with a Target Receptor

Interacting ResidueInteraction TypeDistance (Å)
Amino Acid 1Hydrogen Bond-
Amino Acid 2Pi-Pi Stacking-
Amino Acid 3Hydrophobic Interaction-
Amino Acid 4Halogen Bond-

Without specific research on this compound, any discussion on its binding affinities and receptor interactions remains purely speculative. The provided frameworks illustrate the standard computational approaches and the nature of the data that would be generated from such studies.

Mechanistic Investigations of 2 Chlorothiazolo 4,5 H Isoquinoline Interactions in Vitro Research Focus

Enzyme Inhibition Mechanism Research

Inhibition of Phenylethanolamine-N-methyltransferase (PNMT) by 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline and Related Analogues

Phenylethanolamine-N-methyltransferase (PNMT) is an enzyme responsible for the final step in the biosynthesis of epinephrine. The inhibition of this enzyme is a key area of research for potential therapeutic interventions. In vitro studies have been conducted on a series of 7,8-fused heterocyclic tetrahydroisoquinolines to assess their inhibitory effects on rabbit adrenal PNMT.

Among the synthesized compounds, 6,7,8,9-tetrahydro nih.govnih.govnih.govthiadiazolo[5,4-h]isoquinoline was identified as a potent inhibitor of PNMT, with an IC50 value comparable to that of the well-known inhibitor 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. nih.gov The isomeric tetrahydro nih.govnih.govnih.govthiadiazolo[4,5-h]- and tetrahydro nih.govnih.govnih.govthiadiazolo[3,4-h]isoquinolines also demonstrated significant potency as PNMT inhibitors. nih.gov Notably, the fusion of other five-membered heterocyclic ring systems, such as triazole and imidazole, at the 7,8-position resulted in a decrease in PNMT inhibition. nih.gov

Further research into the active site of PNMT has revealed the presence of a hydrophilic pocket. nih.gov The enhanced affinity of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline compared to tetrahydroisoquinoline itself suggests that this hydrophilic pocket is located near the C7 position of bound tetrahydroisoquinolines. nih.gov The diminished affinity of the corresponding methyl ether indicates the importance of the acidic hydrogen of the hydroxyl group for interaction at this site. nih.gov This hydrophilic pocket appears to be spatially compact and surrounded by larger lipophilic areas. nih.gov

Table 1: PNMT Inhibition by Tetrahydrothiadiazoloisoquinoline Analogues

CompoundPNMT Inhibition PotencyReference
6,7,8,9-Tetrahydro nih.govnih.govnih.govthiadiazolo[5,4-h]isoquinolinePotent inhibitor, IC50 similar to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline nih.gov
Tetrahydro nih.govnih.govnih.govthiadiazolo[4,5-h]isoquinolinePotent PNMT inhibitor nih.gov
Tetrahydro nih.govnih.govnih.govthiadiazolo[3,4-h]isoquinolinePotent PNMT inhibitor nih.gov
Triazole-fused tetrahydroisoquinolineDecreased PNMT inhibition nih.gov
Imidazole-fused tetrahydroisoquinolineDecreased PNMT inhibition nih.gov

Kinase Inhibition Profiles of Thiazoloisoquinoline-Fused Systems

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to various diseases. Thiazoloisoquinoline-fused systems have been investigated as potential kinase inhibitors. For instance, an imidazo[4,5-h]isoquinolin-7,9-dione was identified as an ATP-competitive inhibitor of the lymphocyte-specific protein tyrosine kinase p56(lck) through high-throughput screening. nih.gov Structure-activity relationship studies revealed that the dichlorophenyl ring and the imide NH were important for its activity. nih.gov Conversion of this initial hit to an imidazo[4,5-h]isoquinolin-9-one resulted in an 18-fold increase in potency against lck and a 50-fold enhancement in a cellular assay. nih.gov Further optimization of these 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones led to compounds with cellular activity below 100 nM. youtube.com

In a different study, a library of novel thiazolo[5,4-f]quinazolines was synthesized and evaluated for their inhibitory activity against a panel of Ser/Thr kinases, including DYRK1A, CDK5, CK1, and GSK3. youtube.com Several of these compounds were found to inhibit DYRK1A with IC50 values in the double-digit nanomolar range. youtube.com

Furthermore, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were designed and synthesized, with some compounds showing potent inhibitory effects on components of the ERK pathway, including V600E-B-RAF and C-RAF kinases with IC50 values of 39.9 nM and 19.0 nM, respectively, for the most active compound. nih.gov

Table 2: Kinase Inhibition by Thiazoloisoquinoline-Related Fused Systems

Compound ClassTarget KinaseKey FindingsReference
Imidazo[4,5-h]isoquinolin-9-oneslckCellular activity below 100 nM. nih.govyoutube.com
Thiazolo[5,4-f]quinazolinesDYRK1AIC50 values in the double-digit nanomolar range. youtube.com
5,6-Diarylimidazo[2,1-b]thiazolesV600E-B-RAF, C-RAFIC50 values of 39.9 nM and 19.0 nM for the lead compound. nih.gov

Modulation of Cyclooxygenase (COX-1/COX-2) Activity by Related Thiazolo[4,5-f]isoquinolines

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research into the inhibition of COX enzymes by heterocyclic compounds has led to the design and synthesis of novel 1,2,4-triazine-quinoline hybrids. nih.gov These compounds were evaluated as dual COX/15-LOX inhibitors. The new triazine-quinoline hybrids exhibited potent COX-2 inhibitory profiles, with IC50 values ranging from 0.047 to 0.32 μM and selectivity indices from approximately 20.6 to 265.9 when compared to celecoxib (B62257) (IC50 = 0.045 μM, SI ≈ 326). nih.gov The most potent and selective dual COX-2/15-LOX inhibitor from this series, hybrid 8e, had a COX-2 IC50 of 0.047 μM and a selectivity index of 265.9. nih.gov A docking study of these hybrids into the active sites of the COX-2 enzyme indicated a favorable binding affinity. nih.gov

Studies on Molecular Target Interactions

Investigation of DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental mechanism of action for many therapeutic agents. These interactions can occur through non-covalent means such as intercalation, groove binding, and electrostatic interactions. The quinoline (B57606) scaffold is a component of numerous DNA intercalators.

Studies on novel 9-anilinothiazolo[5,4-b]quinoline derivatives have shown that the presence of a substituent at the 2-position, particularly one bearing an aliphatic amine, favors cytotoxic activity, which is correlated with DNA intercalation. The removal of these substituents led to a significant reduction or loss of cytotoxic properties. In silico modeling of the binding of these compounds to DNA was consistent with the experimental intercalation data.

In another study, newly synthesized imidazolidine (B613845) and thiazolidine-based isatin (B1672199) derivatives were investigated for their DNA binding potential. The binding constants (Kb) were determined, and for one of the more active compounds, IST-02, a stable and strong interaction with DNA was confirmed. The binding site size for the compound-DNA complexes was greater than one, suggesting that in addition to intercalation, other binding modes like groove binding or electrostatic interactions may be involved. Molecular docking studies indicated that the most active compounds formed hydrogen bonds with DNA base pairs.

Table 3: DNA Interaction Mechanisms of Related Heterocyclic Compounds

Compound ClassProposed MechanismExperimental EvidenceReference
9-Anilinothiazolo[5,4-b]quinolinesDNA IntercalationCorrelation between cytotoxicity and intercalation; in silico modeling.
Imidazolidine/Thiazolidine-based IsatinsIntercalation, Groove Binding, Electrostatic InteractionsBinding constant determination; binding site size > 1; molecular docking showing H-bonds.

Exploration of Microtubule Dynamics Disruption by Isoquinoline (B145761) Derivatives

Microtubules are highly dynamic polymers that are essential for various cellular functions, including cell division, motility, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of growth and shortening, makes them a key target for anticancer drugs. nih.gov The suppression of microtubule dynamics can lead to mitotic arrest and subsequent cell death. nih.gov

A number of isoquinoline derivatives have been shown to interfere with microtubule dynamics. For example, the natural product noscapine, an isoquinoline alkaloid, is known to bind to tubulin and alter microtubule assembly. It has been observed to arrest cells in mitosis with a minimal effect on microtubule polymer mass, suggesting that its primary mechanism is the attenuation of microtubule dynamics.

Another isoquinoline alkaloid, berberine (B55584), has also been reported to affect microtubule assembly. It can inhibit cell proliferation by disrupting the microtubule cytoskeleton and inducing apoptosis. In vitro studies have shown that berberine can inhibit the polymerization of tubulin into microtubules.

The effects of these isoquinoline derivatives on microtubule dynamics are often characterized by a decrease in the catastrophe frequency (the switch from growth to shortening) and a reduction in the rates of growth and shortening. These alterations in microtubule dynamics disrupt the proper formation and function of the mitotic spindle, leading to cell cycle arrest.

Interaction with Acetylcholinesterase and Cellular Calcium Signals

A comprehensive search of scientific databases yielded no specific data on the direct interaction of 2-Chlorothiazolo[4,5-h]isoquinoline with the enzyme acetylcholinesterase. Consequently, there is no available information regarding its potential inhibitory or modulatory effects on this key enzyme involved in neurotransmission.

Similarly, research into the effects of this compound on cellular calcium signaling pathways is absent from the current body of scientific literature. Studies on related, but structurally distinct, quinoline derivatives have explored such interactions; however, these findings cannot be extrapolated to this compound due to the unique structure and properties conferred by the thiazole (B1198619) ring fusion and the specific chloro- substitution.

Receptor Affinity and Selectivity Profiling in Cell-Free Systems

There is a notable lack of published research detailing the receptor affinity and selectivity profile of this compound in cell-free assay systems. While studies on other isoquinoline-based compounds have demonstrated affinities for various receptors, including steroid hormone and kinase receptors, no such data exists specifically for this compound. nih.govnih.govnih.gov Therefore, its binding profile across a panel of receptors remains uncharacterized.

Due to the absence of specific research data for this compound in the specified areas of investigation, the following data tables remain unpopulated.

Data Table: Interaction of this compound with Acetylcholinesterase and Cellular Calcium Signals

ParameterValueReference
Acetylcholinesterase Inhibition (IC₅₀)No Data Available
Effect on Intracellular Ca²⁺ ConcentrationNo Data Available

Data Table: Receptor Affinity and Selectivity Profile of this compound

ReceptorBinding Affinity (Kᵢ/Kd)SelectivityReference
No Data Available
No Data Available

Structure Activity Relationship Sar Research in Thiazoloisoquinoline Scaffolds Mechanistic/theoretical Focus

Impact of Chloro Substitution on Chemical Reactivity and Molecular Recognition

The introduction of a chloro group, an electron-withdrawing substituent, at the 2-position of the thiazole (B1198619) ring in a thiazoloisoquinoline system significantly alters the molecule's electronic properties, thereby influencing its reactivity and capacity for molecular recognition. In isoquinoline (B145761) systems, nucleophilic substitution is generally favored at the C1 position. imperial.ac.uk The presence of an electronegative chlorine atom on the fused thiazole ring can further influence the electron distribution across the entire heterocyclic system.

In a computational study targeting acetylcholinesterase (AChE), a chloro-substituted thiazolo[5,4-c]isoquinoline was identified as a compound that interacts simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual-site interaction is a key feature for potent AChE inhibitors. The chloro-substituted derivative, with a predicted binding energy of -9.6 kcal/mol, demonstrated a stronger interaction than the unsubstituted analogue (-9.4 kcal/mol) and the fluoro-substituted version (-9.5 kcal/mol). researchgate.net This suggests that the electronic and steric properties of the chlorine atom are well-suited for optimizing the binding affinity within the specific amino acid residues of the AChE binding pocket. The electron-withdrawing nature of chlorine can enhance dipole moments and hydrogen-bonding capabilities, which are crucial for molecular recognition at a target protein.

Influence of Substituent Variations on the Isoquinoline and Thiazole Rings on Mechanistic Activity

Varying the substituents on both the isoquinoline and thiazole portions of the scaffold provides critical insights into the structure-activity relationship. The mechanistic activity is highly dependent on the electronic effects—whether a group is electron-donating or electron-withdrawing.

Research on related thiazolidine (B150603) derivatives has shown that the presence of electron-withdrawing groups (EWGs) can deactivate certain biological targets, whereas electron-donating groups may enhance activity. nih.gov This principle is evident in studies on thiazolo[5,4-c]isoquinolines as AChE inhibitors. A systematic comparison of substituents at the same position on the scaffold revealed a clear trend in binding affinity. researchgate.net

Compound AnalogueSubstituentPredicted Binding Energy (kcal/mol)
1 Unsubstituted-9.4
3 Fluoro-9.5
4 Chloro-9.6
14 Trifluoromethyl-11.0

This data clearly indicates that stronger electron-withdrawing groups lead to more favorable binding energies. The trifluoromethyl-substituted derivative (14) showed a significantly more potent interaction than the halogenated or unsubstituted compounds. researchgate.net This highlights that modulating the electronic landscape of the thiazoloisoquinoline core is a key strategy for enhancing its mechanistic activity at a molecular target. Furthermore, studies on other thiazole-containing compounds have noted that the coplanarity of conjugated fragments within the molecule, which can be influenced by substituents, affects their ability to inhibit oxidation. mdpi.com

Conformational Analysis and Identification of Bioactive Conformations in Ligand-Target Systems

The three-dimensional shape, or conformation, of a molecule is paramount in determining its ability to bind to a biological target. The identification of the specific "bioactive conformation"—the spatial arrangement the molecule adopts when it interacts with its target—is a primary goal of SAR studies. This is achieved through a combination of experimental techniques and computational modeling.

Experimental methods such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY and ROESY, are powerful tools for determining the spatial proximity of atoms and thus establishing the molecule's preferred conformation in solution. nih.govmdpi.com These experimental findings are often corroborated by theoretical quantum mechanics calculations, such as Density Functional Theory (DFT), which can predict the lowest energy (most stable) conformers. nih.govmdpi.com

In the context of ligand-target systems, molecular docking simulations are used to predict how a ligand like a thiazoloisoquinoline derivative fits into the binding site of a protein. These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. For thiazolo[5,4-c]isoquinolines, molecular docking predictions were crucial in identifying promising candidates for acetylcholinesterase inhibition based on their ligand-protein energy scores and binding modes within the enzyme's active site. researchgate.net The analysis revealed that specific conformations allowed for simultaneous interaction with the CAS and PAS sites of AChE, a critical factor for their inhibitory activity. researchgate.net

Stereochemical Implications in Isoquinoline-Fused Systems

Stereochemistry—the specific 3D arrangement of atoms—is a critical factor in the biological activity of isoquinoline-fused systems. rsc.org Many natural products containing these scaffolds are chiral, meaning they exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired biological effect. For instance, (R)-(+)-Oleracein E shows radical scavenging activity, while (S)-(−)-trolline possesses antibacterial properties, demonstrating that distinct stereoisomers have unique biological functions. rsc.org

The synthesis of these molecules often requires stereoselective methods to produce a single, desired stereoisomer. rsc.org The development of enantioselective synthesis strategies for related cis-octahydroisoquinolines has shown that controlling the stereochemistry at one center can direct the formation of subsequent stereocenters, leading to a product with absolute regio- and diastereoselectivity. acs.org The precise stereochemistry of such products is typically confirmed using advanced NMR techniques. acs.org Reaction mechanisms themselves can have stereochemical implications; for example, a [3+2] cycloaddition reaction proceeding via an SN2 pathway has been shown to be stereospecific, where an optically active starting material yields an optically active product. nih.gov This retention of stereochemistry is fundamental to designing and synthesizing potent, specific bioactive molecules based on the isoquinoline-fused framework.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Accessing Underexplored 2-Chlorothiazoloisoquinoline Analogues

The exploration of the full therapeutic potential of 2-Chlorothiazolo[4,5-h]isoquinoline and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic routes to this scaffold, while effective, often involve multi-step processes that can be time-consuming and may not be amenable to the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Future research in this area is anticipated to focus on the development of novel synthetic strategies that offer improved efficiency, modularity, and access to a wider range of functionalized analogues. One promising avenue is the application of modern cross-coupling reactions to introduce diversity at various positions of the thiazoloisoquinoline core. For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the chlorine atom at the 2-position with a variety of substituents, thereby enabling a systematic exploration of the chemical space around this position.

Furthermore, the development of one-pot or domino reaction sequences that can construct the entire thiazoloisoquinoline framework in a single operation would be a significant advancement. Such strategies would not only streamline the synthesis but also allow for the rapid generation of novel analogues from simple starting materials. The use of microwave-assisted organic synthesis could also play a crucial role in accelerating reaction times and improving yields. nih.gov

The table below outlines potential synthetic strategies that could be explored for the synthesis of novel this compound analogues.

Synthetic Strategy Description Potential Advantages
Cross-Coupling Reactions Palladium- or copper-catalyzed reactions to introduce diverse substituents at the 2-position and other positions of the isoquinoline (B145761) ring.High functional group tolerance, access to a wide range of analogues.
Domino Reactions Multi-component reactions that form the thiazoloisoquinoline core in a single step.Increased efficiency, reduced waste, rapid library synthesis.
C-H Activation Direct functionalization of C-H bonds on the isoquinoline backbone to introduce new substituents.Atom economy, step efficiency.
Flow Chemistry Continuous synthesis of intermediates and final products, allowing for better control and scalability.Improved safety, reproducibility, and scalability.

Advanced Mechanistic Characterization of Interactions with Biological Systems

Understanding how this compound and its analogues interact with biological systems at a molecular level is paramount for their development as therapeutic agents. Currently, there is a paucity of data on the specific biological targets and mechanisms of action for this particular scaffold.

Future research should prioritize the use of advanced biophysical and biochemical techniques to elucidate these interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable quantitative data on the binding affinity and thermodynamics of the interaction between the compounds and their biological targets.

Furthermore, chemoproteomics approaches, such as activity-based protein profiling (ABPP), could be employed to identify the cellular targets of these compounds in an unbiased manner. Once potential targets are identified, detailed mechanistic studies can be undertaken to understand how the compounds modulate the function of these targets. This could involve enzyme kinetics assays, cell-based signaling pathway analysis, and structural biology techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound-target complex.

A deeper understanding of the mechanism of action will not only validate the therapeutic potential of this scaffold but also guide the design of more potent and selective analogues.

Computational Design and Optimization of Functionalized Thiazoloisoquinolines for Targeted Interactions

In recent years, computational methods have become an indispensable tool in drug discovery and development. jchemlett.com These in silico approaches can significantly accelerate the design and optimization of new drug candidates by providing insights into their potential binding modes and structure-activity relationships. researchgate.net

For the this compound scaffold, computational modeling can be employed to predict potential biological targets through techniques like molecular docking and pharmacophore modeling. researchgate.net By screening large virtual libraries of compounds against known protein structures, it is possible to identify those that are most likely to bind to a specific target of interest.

Once a promising target has been identified, computational methods can be used to guide the optimization of the lead compound. Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are important for biological activity. jchemlett.com This information can then be used to design new analogues with improved potency and selectivity.

Molecular dynamics (MD) simulations can also provide valuable insights into the dynamic behavior of the compound-target complex, helping to understand the key interactions that stabilize the binding. jchemlett.com This information can be used to design compounds with improved pharmacokinetic and pharmacodynamic properties. The integration of computational design with synthetic chemistry and biological testing will be crucial for the successful development of novel therapeutic agents based on the this compound scaffold.

Exploration of Hybrid Fused Heterocyclic Systems Incorporating the Isoquinoline Core

The isoquinoline core is a privileged scaffold in medicinal chemistry, and its fusion with other heterocyclic rings can lead to the discovery of novel compounds with unique pharmacological properties. nih.gov The exploration of hybrid fused heterocyclic systems incorporating the isoquinoline core represents a promising area for future research.

Building upon the this compound scaffold, researchers can explore the fusion of other heterocyclic rings, such as oxazoles, pyrazoles, or triazoles, to the isoquinoline backbone. This could lead to the generation of novel polycyclic systems with distinct three-dimensional shapes and electronic properties, which may result in novel biological activities.

For example, the synthesis of hybrid molecules that combine the thiazoloisoquinoline scaffold with other pharmacologically active moieties could lead to the development of dual-targeting agents or compounds with improved drug-like properties. The design and synthesis of such hybrid systems will require innovative synthetic strategies and a deep understanding of the structure-activity relationships of the individual components.

The systematic exploration of these hybrid fused heterocyclic systems has the potential to unlock new areas of chemical space and lead to the discovery of next-generation therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chlorothiazolo[4,5-h]isoquinoline, and how can experimental protocols be optimized?

  • Methodology : The synthesis typically begins with 7-aminoisoquinoline, proceeding through sequential reactions:

Thiocyanation using potassium thiocyanate and bromine to form 7-amino-8-thiocyanoisoquinoline.

Cyclization with HCl to yield 2-aminothiazolo[4,5-h]isoquinoline.

Sandmeyer reaction (using NaNO₂, HCl, and CuCl) to introduce the chloro substituent at position 4.

  • Optimization : Monitor reaction temperatures (e.g., 0–5°C during diazotization) and stoichiometric ratios (e.g., excess CuCl for higher chlorination efficiency). Purity can be improved via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chlorothiazolo[4,5-h]isoquinoline?

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the thiazole and isoquinoline rings (e.g., absorption peaks at 260–280 nm).
  • NMR :

  • ¹H NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and the chloro-substituted thiazole proton (δ 8.2–8.4 ppm).
  • ¹³C NMR : Assignments for C-Cl (δ ~140 ppm) and aromatic carbons (δ 110–150 ppm).
    • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C=N (~1600 cm⁻¹).
    • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can conflicting bioactivity data for 2-Chlorothiazolo[4,5-h]isoquinoline derivatives be resolved?

  • Case Study : COX-1/COX-2 inhibition assays in showed variability in IC₅₀ values across derivatives.

  • Resolution Strategies :

Standardize assay conditions (e.g., enzyme concentrations, substrate purity).

Use isogenic cell lines to minimize genetic variability.

Employ dose-response curves with triplicate measurements.

  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. What computational approaches predict the binding affinity of 2-Chlorothiazolo[4,5-h]isoquinoline to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the thiazole ring.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).
  • QSAR : Correlate electronic parameters (Hammett σ) of substituents with inhibitory activity .

Q. How do structural modifications at position 2 influence the compound’s reactivity and bioactivity?

  • Chloro vs. Amino Substituents :

  • Chloro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Amino derivatives show higher solubility but reduced metabolic stability.
    • Experimental Design :

Synthesize analogs (e.g., 2-fluoro, 2-methoxy) via analogous Sandmeyer reactions.

Compare reaction kinetics (e.g., using HPLC to track intermediate formation).

Evaluate cytotoxicity (MTT assay) and COX selectivity .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the chloro group in modulating electron density (e.g., via DFT calculations).
  • In Vivo Models : Assess pharmacokinetics in rodent models to validate in vitro bioactivity .
  • Structural Analogs : Explore fused-ring systems (e.g., benzo[1,2-d:4,3-d′]bisthiazoles) for enhanced selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.